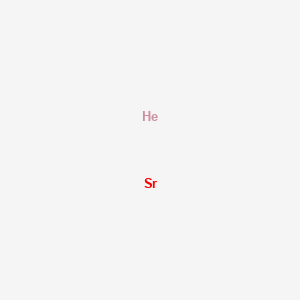

Helium--strontium (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Helium–strontium (1/1) is a compound formed by the combination of helium and strontium in a 1:1 ratio Helium is a noble gas known for its inertness and low reactivity, while strontium is an alkaline earth metal known for its reactivity and applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of helium–strontium (1/1) typically involves high-pressure conditions due to the inert nature of helium. One common method is to subject a mixture of helium and strontium to extremely high pressures, often exceeding 100 gigapascals, to force the two elements to combine. This process may require specialized equipment such as diamond anvil cells to achieve the necessary pressures.

Industrial Production Methods: Industrial production of helium–strontium (1/1) is not yet widespread due to the challenges associated with high-pressure synthesis. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Helium–strontium (1/1) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to the presence of strontium, the compound is more reactive than helium alone.

Common Reagents and Conditions:

Oxidation: Helium–strontium (1/1) can react with oxygen to form strontium oxide and release helium gas. This reaction typically requires elevated temperatures.

Reduction: The compound can be reduced using hydrogen gas, resulting in the formation of strontium hydride and the release of helium.

Substitution: Helium–strontium (1/1) can undergo substitution reactions with halogens, forming strontium halides and releasing helium.

Major Products Formed:

- Strontium oxide (SrO)

- Strontium hydride (SrH2)

- Strontium halides (e.g., SrCl2, SrBr2)

Wissenschaftliche Forschungsanwendungen

Chemistry: Helium–strontium (1/1) is studied for its unique bonding properties and potential applications in high-pressure chemistry. Researchers are interested in understanding how helium can be incorporated into compounds with reactive metals like strontium.

Biology and Medicine: While helium itself is inert and has limited biological applications, strontium is known for its role in bone health. Strontium compounds are used in the treatment of osteoporosis, and research is ongoing to explore the potential medical applications of helium–strontium (1/1).

Industry: In the industrial sector, helium–strontium (1/1) may find applications in materials science and nanotechnology. The compound’s unique properties could be harnessed for the development of new materials with enhanced strength and stability under extreme conditions.

Wirkmechanismus

The mechanism of action of helium–strontium (1/1) involves the interaction between helium and strontium atoms under high-pressure conditions. The high pressure forces helium atoms into the crystal lattice of strontium, resulting in a stable compound. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the unique electronic configuration of helium plays a crucial role in stabilizing the compound.

Vergleich Mit ähnlichen Verbindungen

Disodium helide (Na2He): A compound formed by helium and sodium under high pressure.

Helium clathrate hydrates: Compounds where helium is trapped within the lattice structure of water ice under high pressure.

Uniqueness: Helium–strontium (1/1) is unique due to the combination of an inert noble gas with a reactive alkaline earth metal This combination results in a compound with distinct properties that are not observed in other helium compounds

Eigenschaften

CAS-Nummer |

179628-27-4 |

|---|---|

Molekularformel |

HeSr |

Molekulargewicht |

91.62 g/mol |

IUPAC-Name |

helium;strontium |

InChI |

InChI=1S/He.Sr |

InChI-Schlüssel |

NXYFCXLHYJRMCB-UHFFFAOYSA-N |

Kanonische SMILES |

[He].[Sr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)

![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)

![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)

![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)